Hydroxychinole und Derivate
Hydroxyquinolines and their derivatives are a class of organic compounds characterized by the presence of one or more hydroxyl groups attached to a quinoline ring. These molecules exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiparasitic properties. The introduction of hydroxyl groups can significantly enhance the solubility and bioavailability of these derivatives, making them valuable in pharmaceutical applications.
Structurally, hydroxyquinolines are derived from quinoline by replacing one or more hydrogen atoms with a hydroxyl group (-OH). This modification often results in improved interactions with biological targets, such as enzymes and receptors. For instance, the addition of a hydroxyl group can enhance the binding affinity of these compounds to bacterial DNA gyrase, leading to potent antibacterial effects.
In pharmaceutical research, hydroxyquinolines and their derivatives are explored for various therapeutic uses. Their versatility allows them to be used in formulations targeting both gram-positive and gram-negative bacteria, as well as certain parasites. Moreover, due to their structural diversity, these compounds can be tailored to suit specific medicinal needs through further functional group modifications.
Overall, the application of hydroxyquinolines and their derivatives spans a broad spectrum from academic research to clinical drug development, showcasing their significant potential in the pharmaceutical industry.

Struktur | Chemischer Name | CAS | MF |
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1,2,4-Benzenetriol | 533-73-3 | C6H6O3 |
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1,2,4-Benzenetriol, 3,5-diamino- | 159661-43-5 | C6H8N2O3 |
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1,2,4-Benzenetriol,3-[(1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl)methyl]-,[1R-(1a,2b,4ab,8aa)]- (9CI) | 130203-72-4 | C21H30O3 |
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1,2,4-Benzenetriol, 3,5,6-trichloro- | 56961-22-9 | C6H3Cl3O3 |
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3-methylbenzene-1,2,4-triol | 4389-44-0 | C7H8O3 |
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1,2,4-Benzenetriol,6-methyl- | 767-81-7 | C7H8O3 |
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Benzaldehyde, 2,3,6-trihydroxy- | 64168-39-4 | C7H6O4 |
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1,2,4-Benzenetriol, 6-chloro- | 150097-90-8 | C6H5ClO3 |
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leukohymenoquinone | 62750-98-5 | C13H10O6 |
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1-(2,4,5-trihydroxy-3,6-dimethylphenyl)hexa-2,4-dien-1-one | 859155-91-2 | C14H16O4 |
Verwandte Literatur
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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